1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]ethanone
Description
1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]ethanone is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a chlorotetrafluorophenyl group and an ethanone moiety
Properties
IUPAC Name |
1-[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF4N2O/c1-6(20)18-2-4-19(5-3-18)12-10(16)8(14)7(13)9(15)11(12)17/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTSEDKBEHOHQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C(=C(C(=C2F)F)Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]ethanone typically involves the reaction of 4-chloro-2,3,5,6-tetrafluoroaniline with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the process. The resulting intermediate is then reacted with ethanoyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluorine substituents.
Oxidation and Reduction: The ethanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Condensation Reactions: The piperazine ring can engage in condensation reactions with aldehydes and ketones to form imines and related compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]ethanone has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Material Science: The compound’s unique structural features make it a candidate for the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It is used in studies investigating the interaction of piperazine derivatives with biological targets, such as receptors and enzymes.
Mechanism of Action
The mechanism of action of 1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]carbonothioyl}-4-methoxybenzamide
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- 1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene
Uniqueness
1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]ethanone is unique due to its specific combination of a piperazine ring with a chlorotetrafluorophenyl group and an ethanone moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
